molecular formula C22H29Cl2N5O2 B1192197 (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride

Cat. No.: B1192197
M. Wt: 466.407
InChI Key: OGHGFWVFGFROOF-LDXVYITESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD4573 hydrochloride is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a transcriptional regulator involved in the elongation phase of transcription by RNA polymerase II. AZD4573 hydrochloride has shown significant potential in the treatment of hematologic malignancies by inducing apoptosis in cancer cells through the suppression of myeloid cell leukemia 1 (MCL-1) protein .

Preparation Methods

The synthesis of AZD4573 hydrochloride involves several key transformations, including enzyme-, iridium-, and palladium-catalyzed reactions. The industrial production of AZD4573 hydrochloride is achieved through a series of steps that ensure high yield and purity. The synthetic route typically involves the preparation of intermediate compounds, followed by the final coupling and purification steps .

Chemical Reactions Analysis

AZD4573 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD4573 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of CDK9 in transcriptional regulation.

    Biology: It helps in understanding the molecular mechanisms of cell cycle regulation and apoptosis.

    Medicine: AZD4573 hydrochloride is being evaluated in clinical trials for the treatment of hematologic malignancies, such as acute myeloid leukemia and multiple myeloma.

    Industry: It is used in the development of new therapeutic agents targeting CDK9

Mechanism of Action

AZD4573 hydrochloride exerts its effects by selectively inhibiting CDK9, which leads to the downregulation of short-lived transcripts and labile proteins, including MCL-1. The inhibition of CDK9 results in the suppression of RNA polymerase II phosphorylation, leading to the depletion of MCL-1 and induction of apoptosis in cancer cells. This mechanism makes AZD4573 hydrochloride a promising therapeutic agent for MCL-1-dependent diseases .

Comparison with Similar Compounds

AZD4573 hydrochloride is unique due to its high selectivity and potency against CDK9. Similar compounds include:

    AZD5991: Another CDK9 inhibitor that targets MCL-1.

    Dinaciclib: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.

    Flavopiridol: A non-selective CDK inhibitor with activity against multiple CDKs.

Compared to these compounds, AZD4573 hydrochloride offers a more targeted approach with fewer off-target effects, making it a valuable addition to the arsenal of CDK9 inhibitors .

Properties

Molecular Formula

C22H29Cl2N5O2

Molecular Weight

466.407

IUPAC Name

(1S,3R)-3-acetamido-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide hydrochloride

InChI

InChI=1S/C22H28ClN5O2.ClH/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28;/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30);1H/t14-,15+;/m0./s1

InChI Key

OGHGFWVFGFROOF-LDXVYITESA-N

SMILES

O=C([C@@H]1C[C@H](NC(C)=O)CCC1)NC2=NC=C(Cl)C(C3=C(CC(C)(C)C4)N4N=C3)=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-4573;  AZD 4573;  AZD4573;  AZD4573 HCl;  AZD4573 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride
Reactant of Route 6
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride

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